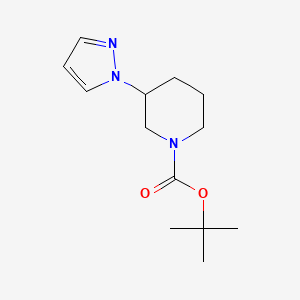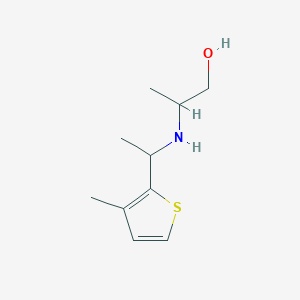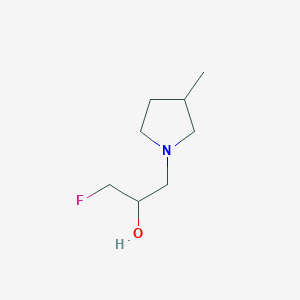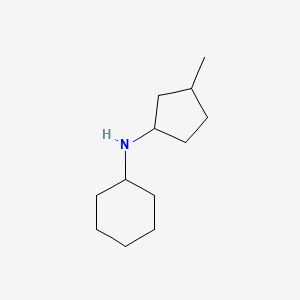![molecular formula C10H13BrClNO2 B13289874 2-{[(3-Bromo-4-chlorophenyl)methyl]amino}propane-1,3-diol](/img/structure/B13289874.png)
2-{[(3-Bromo-4-chlorophenyl)methyl]amino}propane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(3-Bromo-4-chlorophenyl)methyl]amino}propane-1,3-diol is an organic compound that features a bromine and chlorine-substituted phenyl ring attached to an amino group, which is further connected to a propane-1,3-diol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-Bromo-4-chlorophenyl)methyl]amino}propane-1,3-diol typically involves the reaction of 3-bromo-4-chlorobenzylamine with glycidol under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as methanol or ethanol, and may require a catalyst to facilitate the reaction. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and advanced purification techniques, such as recrystallization or chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-{[(3-Bromo-4-chlorophenyl)methyl]amino}propane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield corresponding ketones or aldehydes, while substitution reactions could introduce various functional groups onto the phenyl ring.
Scientific Research Applications
2-{[(3-Bromo-4-chlorophenyl)methyl]amino}propane-1,3-diol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-{[(3-Bromo-4-chlorophenyl)methyl]amino}propane-1,3-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine atoms on the phenyl ring can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of biological pathways. The exact mechanism would depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-methylaniline: Similar in structure but lacks the propane-1,3-diol backbone.
3-Bromo-4-chlorophenylamine: Similar aromatic substitution pattern but different functional groups.
Uniqueness
2-{[(3-Bromo-4-chlorophenyl)methyl]amino}propane-1,3-diol is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, combined with the propane-1,3-diol backbone. This combination of functional groups provides distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C10H13BrClNO2 |
|---|---|
Molecular Weight |
294.57 g/mol |
IUPAC Name |
2-[(3-bromo-4-chlorophenyl)methylamino]propane-1,3-diol |
InChI |
InChI=1S/C10H13BrClNO2/c11-9-3-7(1-2-10(9)12)4-13-8(5-14)6-15/h1-3,8,13-15H,4-6H2 |
InChI Key |
UENDWQTXAYLVFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CNC(CO)CO)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


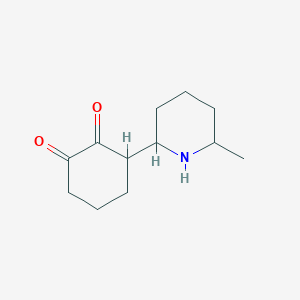
![Tert-butyl N-[1-(chlorosulfonyl)-3-methylbutan-2-YL]carbamate](/img/structure/B13289796.png)
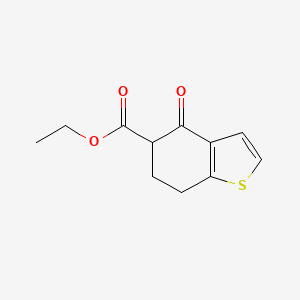
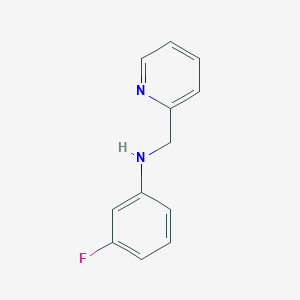

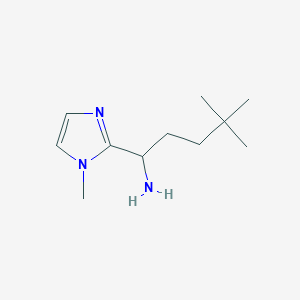
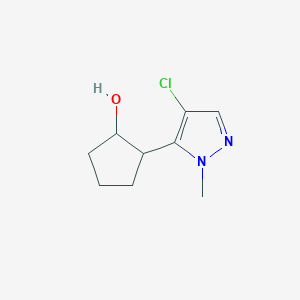
![8-hydroxy-1H,2H,3H,4H,6H-pyrimido[1,2-a][1,3]diazin-6-one](/img/structure/B13289836.png)
![[1-Methyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanesulfonyl chloride](/img/structure/B13289845.png)

